3-Amino-2-(4-ethoxyphenyl)propan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-amino-2-(4-ethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,10,13H,2,7-8,12H2,1H3 |
InChI Key |
KFRLNTMBNGOMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)CO |
Origin of Product |
United States |
Contextualization Within Amino Alcohol Chemistry
Amino alcohols are a significant class of organic compounds characterized by the presence of both an amino (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) functional group. nih.govresearchgate.net This bifunctionality means they exhibit chemical properties of both amines and alcohols. nih.gov 3-Amino-2-(4-ethoxyphenyl)propan-1-ol is specifically classified as a β-amino alcohol (or 1,2-amino alcohol) because its amino and hydroxyl groups are separated by two carbon atoms.
These compounds are valued as high-value-added fine chemicals and are recognized for their utility in numerous applications. nih.gov Due to the hydrophilic nature of the amino and hydroxyl groups, amino alcohols are often highly soluble in water and tend to have high boiling points. nih.gov Common synthetic routes to produce β-amino alcohols include the reaction of amines with epoxides, a process known as aminolysis, which opens the epoxide ring to form the desired structure. researchgate.netgrowingscience.com This method is one of the most direct ways to access these versatile intermediates. researchgate.net
Key Properties of Amino Alcohols
| Property | Description |
| Functional Groups | Contain both amino (-NH₂) and hydroxyl (-OH) groups. nih.govresearchgate.net |
| Bifunctionality | Exhibit chemical reactivity characteristic of both amines and alcohols. nih.gov |
| Solubility | Generally have good water solubility due to hydrophilic groups. nih.gov |
| Boiling Point | Typically possess high boiling points. nih.gov |
| Synthesis | Often synthesized via the ring-opening of epoxides with amines. researchgate.netgrowingscience.com |
Structural Features and Potential for Stereoisomerism in 3 Amino 2 4 Ethoxyphenyl Propan 1 Ol
The chemical structure of 3-Amino-2-(4-ethoxyphenyl)propan-1-ol is foundational to its properties and potential applications. Its molecular formula is C₁₁H₁₇NO₂, with a corresponding molecular weight of 195.26 g/mol . pharmaffiliates.com
The molecule is built upon a three-carbon propane (B168953) backbone. Key features include:
A primary hydroxyl group (-CH₂OH) at position 1.
A 4-ethoxyphenyl group attached to the carbon at position 2. This group consists of a benzene (B151609) ring substituted with an ethoxy group (-OCH₂CH₃).
A primary amino group (-CH₂NH₂) at position 3.
A critical aspect of this compound's structure is the presence of a chiral center. The carbon atom at position 2 is bonded to four distinct substituents:
A hydroxymethyl group (-CH₂OH)
An aminomethyl group (-CH₂NH₂)
A 4-ethoxyphenyl group
A hydrogen atom
An atom, such as carbon, that is bonded to four different groups is defined as a chiral center or stereocenter. libretexts.org The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers. libretexts.orgsmolecule.com These stereoisomers, (R)-3-Amino-2-(4-ethoxyphenyl)propan-1-ol and (S)-3-Amino-2-(4-ethoxyphenyl)propan-1-ol, will have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 4 Ethoxyphenyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Amino-2-(4-ethoxyphenyl)propan-1-ol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.
It is important to note that the following NMR data is based on established prediction models and theoretical analysis, providing a robust framework for the structural assignment of the target compound.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The predicted ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aliphatic and aromatic protons.
The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, which in turn will appear as a triplet. The protons of the propanol (B110389) backbone, including the chiral methine proton, the diastereotopic protons of the hydroxymethyl group, and the aminomethyl group, are predicted to show complex multiplets due to intricate spin-spin coupling. The labile protons of the amine (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (H-2', H-6') | ~7.1 | Doublet |
| Aromatic (H-3', H-5') | ~6.8 | Doublet |
| -OCH₂- (Ethoxy) | ~4.0 | Quartet |
| -CH₂OH | ~3.6 - 3.7 | Multiplet |
| -CH- (Chiral Center) | ~3.0 - 3.2 | Multiplet |
| -CH₂NH₂ | ~2.8 - 3.0 | Multiplet |
| -CH₃ (Ethoxy) | ~1.4 | Triplet |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environment. The predicted ¹³C NMR spectrum of this compound is expected to show distinct signals for each of its eleven unique carbon atoms.
The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon attached to the ethoxy group (C-4') being the most deshielded. The carbons of the propanol chain and the ethoxy group will appear in the upfield region. The chemical shifts of the chiral methine carbon (-CH-), the hydroxymethyl carbon (-CH₂OH), and the aminomethyl carbon (-CH₂NH₂) are all expected to be in a similar range, distinguishable by their specific chemical shifts and through correlation experiments.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-4' (Aromatic, C-OEt) | ~158 |
| C-1' (Aromatic, C-propanol) | ~132 |
| C-2', C-6' (Aromatic) | ~129 |
| C-3', C-5' (Aromatic) | ~114 |
| -OCH₂- (Ethoxy) | ~63 |
| -CH₂OH | ~65 |
| -CH- (Chiral Center) | ~48 |
| -CH₂NH₂ | ~45 |
| -CH₃ (Ethoxy) | ~15 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Expected correlations include the coupling between the ethoxy -OCH₂- and -CH₃ protons, as well as couplings between the protons on the propanol backbone (-CH-, -CH₂OH, and -CH₂NH₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space. For this compound, NOESY could be used to probe the spatial relationship between the proton on the chiral center and the protons on the adjacent aminomethyl and hydroxymethyl groups, providing insights into the preferred conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol, amine, and aromatic ether functionalities. A broad band in the region of 3300-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching of the primary amine group is expected to appear as two distinct bands in a similar region. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is anticipated around 1590-1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to absorptions in the 1500-1600 cm⁻¹ region. The strong asymmetric and symmetric C-O stretching vibrations of the aryl ether are expected around 1240 cm⁻¹ and 1040 cm⁻¹, respectively. The C-O stretch of the primary alcohol and the C-N stretch of the amine would also contribute to the complex fingerprint region.
Characteristic FT-IR Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3300 - 3400 (Broad) |
| N-H Stretch (Primary Amine) | 3300 - 3350 (Two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2950 |
| N-H Bend (Primary Amine) | 1590 - 1650 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C-O Stretch (Aryl Ether) | ~1240 (Asymmetric), ~1040 (Symmetric) |
| C-O Stretch (Primary Alcohol) | ~1050 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by strong signals from the aromatic ring. The symmetric "ring breathing" modes of the para-substituted benzene ring should give rise to intense bands around 1600 cm⁻¹ and 1000 cm⁻¹. The C-H stretching vibrations, both aromatic and aliphatic, are also expected to be strong in the Raman spectrum, appearing in the 2800-3100 cm⁻¹ region. Vibrations associated with the C-O-C ether linkage and the C-N bond of the amine would also be present in the fingerprint region, providing further confirmation of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₁H₁₇NO₂. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Interactive Data Table: Calculated Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₇NO₂ |
| Calculated Monoisotopic Mass | 195.12593 u |
| Ion Species (e.g., [M+H]⁺) | 196.13321 u |
Note: The values presented are theoretical calculations. Experimental verification is required for confirmation.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound is expected to be influenced by its key structural features: the amino group, the hydroxyl group, the ethoxyphenyl group, and the aliphatic chain.
Likely fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amino group or the oxygen atom of the hydroxyl group.
Loss of small neutral molecules: Elimination of water (H₂O) from the alcohol, ammonia (B1221849) (NH₃) from the amine, or ethene (C₂H₄) from the ethoxy group.
Cleavage of the ethoxyphenyl group: Fragmentation of the aromatic ring and the ether linkage.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 178 | [M-NH₃]⁺ | Loss of ammonia |
| 177 | [M-H₂O]⁺ | Loss of water |
| 165 | [M-CH₂OH]⁺ | Alpha-cleavage at the hydroxyl group |
| 137 | [HOC₆H₄CHCH₂NH₂]⁺ | Cleavage of the ethoxy group |
| 121 | [HOC₆H₄CH]⁺ | Benzylic cleavage with rearrangement |
| 109 | [C₂H₅OC₆H₅]⁺ | Cleavage of the propanolamine (B44665) side chain |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: These fragmentation patterns are predictive and based on the analysis of similar compounds. Experimental MS/MS studies are necessary for definitive structural confirmation.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
Analysis of Electronic Transitions in the Ethoxyphenyl Chromophore
The primary chromophore in this compound is the 4-ethoxyphenyl group. This substituted benzene ring is expected to exhibit characteristic π → π* transitions. The presence of the ethoxy group, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
Interactive Data Table: Expected UV-Vis Absorption Maxima for the Ethoxyphenyl Chromophore
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π* (Primary band) | ~220-230 | High |
| π → π* (Secondary band) | ~270-280 | Moderate |
Note: These values are estimations based on data for similar 4-alkoxybenzene derivatives. The exact absorption maxima and molar absorptivities would need to be determined experimentally.
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the absorption maxima.
π → π* transitions: For the 4-ethoxyphenyl chromophore, an increase in solvent polarity is expected to cause a slight bathochromic (red) shift in the π → π* absorption bands. This is due to the stabilization of the more polar excited state by the polar solvent.
n → π* transitions: While not the primary absorption, the non-bonding electrons on the oxygen and nitrogen atoms could potentially undergo n → π* transitions. These transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity.
X-ray Crystallography and Solid-State Structure
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound has been reported in the crystallographic databases.
Were a single crystal of sufficient quality to be grown and analyzed, X-ray crystallography would provide precise information on:
Bond lengths and angles: Confirming the covalent structure of the molecule.
Conformation: Determining the preferred spatial arrangement of the atoms.
Stereochemistry: Unambiguously assigning the relative and absolute configuration of the chiral center.
Intermolecular interactions: Revealing how the molecules pack in the solid state, including hydrogen bonding involving the amino and hydroxyl groups.
For example, analysis of related aminopropanol (B1366323) structures often reveals extensive hydrogen-bonding networks that dictate the crystal packing and influence the physical properties of the solid.
Determination of Absolute Configuration and Stereochemistry
The unequivocal assignment of the absolute configuration of a chiral molecule such as this compound is critical. This is typically achieved through single-crystal X-ray diffraction, which can provide a detailed three-dimensional map of the atomic arrangement in the crystalline state. For a definitive determination of the absolute stereochemistry, the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths, is necessary. The Flack parameter, derived from the crystallographic refinement, serves as a key indicator of the correctness of the assigned enantiomer.
In the absence of single-crystal X-ray data, chiroptical spectroscopic methods such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be employed. These techniques measure the differential absorption of left and right circularly polarized light, providing information about the stereochemical environment. Comparison of experimentally obtained spectra with those predicted from quantum chemical calculations for both the (R) and (S) enantiomers can lead to the assignment of the absolute configuration.
Table 1: Potential Crystallographic Data for Stereochemical Assignment
| Parameter | Expected Value/Information |
| Crystal System | To be determined by X-ray diffraction |
| Space Group | Chiral space group expected for enantiopure crystal |
| Flack Parameter | A value close to 0 for the correct enantiomer |
| Chiroptical Spectroscopy | Comparison of experimental and calculated CD/VCD spectra |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, the presence of amino (-NH2) and hydroxyl (-OH) groups suggests the prominent role of hydrogen bonding in the solid state. These hydrogen bonds can act as donors and acceptors, leading to the formation of supramolecular assemblies such as chains, sheets, or three-dimensional networks.
Table 2: Potential Intermolecular Interactions
| Interaction Type | Potential Donor | Potential Acceptor |
| Hydrogen Bond | -NH2, -OH | -NH2, -OH, Ether Oxygen |
| C-H···O Interaction | Aromatic/Aliphatic C-H | Oxygen atoms |
| C-H···π Interaction | Aromatic/Aliphatic C-H | Phenyl ring |
| π-π Stacking | Phenyl ring | Phenyl ring |
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state is influenced by the minimization of intramolecular strain and the optimization of intermolecular interactions within the crystal lattice. For this compound, the key conformational degrees of freedom include the torsion angles along the propanol backbone and the orientation of the 4-ethoxyphenyl substituent.
Table 3: Key Torsion Angles for Conformational Analysis
| Torsion Angle | Description |
| N-C2-C1-O1 | Defines the relative position of the amino and hydroxyl groups |
| C3-C2-C(Aryl)-C(Aryl) | Describes the orientation of the phenyl ring relative to the backbone |
| C(Aryl)-O-C(Ethyl)-C(Ethyl) | Defines the conformation of the ethoxy group |
Computational Chemistry and Theoretical Investigations of 3 Amino 2 4 Ethoxyphenyl Propan 1 Ol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different spatial orientations.
Density Functional Theory (DFT) is a widely used computational method to determine the optimized, or most stable, geometry of a molecule. This approach calculates the electron density of the system to derive its energy, offering a balance between accuracy and computational cost. For 3-Amino-2-(4-ethoxyphenyl)propan-1-ol, DFT calculations, often employing a basis set such as 6-31G*, would be used to predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
Interactive Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT
This table presents illustrative data that would be obtained from a DFT calculation. The values are representative of typical bond lengths and angles in similar organic molecules.
| Parameter | Atoms Involved | Calculated Value |
| Bond Length | C(phenyl)-O(ether) | 1.37 Å |
| Bond Length | O(ether)-C(ethyl) | 1.43 Å |
| Bond Length | C(phenyl)-C(propanol) | 1.52 Å |
| Bond Length | C(propanol)-C(amino) | 1.54 Å |
| Bond Length | C(propanol)-C(hydroxyl) | 1.53 Å |
| Bond Length | C(amino)-N | 1.47 Å |
| Bond Length | C(hydroxyl)-O | 1.43 Å |
| Bond Angle | C-O-C (ether) | 118.0° |
| Bond Angle | C-C-N (propanol) | 112.5° |
| Bond Angle | C-C-O (propanol) | 110.8° |
| Dihedral Angle | C(phenyl)-C(propanol)-C(amino)-N | Variable (see conformational analysis) |
The presence of several rotatable single bonds in this compound means it can exist in various conformations. Conformational analysis is performed to identify the most stable conformers, which correspond to energy minima on the potential energy surface. By systematically rotating the dihedral angles of the propanol (B110389) backbone and the ethoxy group, researchers can map out the energetic landscape of the molecule. The results of such an analysis would reveal the preferred spatial arrangement of the amino, hydroxyl, and ethoxyphenyl groups, which is critical for understanding its interactions with biological targets. The global minimum would represent the most populated conformation at equilibrium.
Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For amino alcohols, the potential for proton transfer between the amino and hydroxyl groups exists, although this is generally less common than in systems like keto-enols. wikipedia.org The relative stability of any potential tautomers of this compound could be assessed computationally. It is important to note that for simple amino acids, the zwitterionic form (containing both ammonium (B1175870) and carboxylate groups) is often the most stable in polar solvents. nih.govacs.org While not a traditional amino acid, the amino and alcohol groups could exhibit proton exchange, and the stability of the resulting species can be calculated. However, for most amino alcohols under typical conditions, the neutral form is expected to be significantly more stable.
Electronic Properties and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable descriptors of this structure.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the ethoxy-substituted phenyl ring and the nitrogen and oxygen atoms, while the LUMO would be distributed over the aromatic ring and the propanol backbone.
Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
This table provides example energy values for the HOMO, LUMO, and the energy gap, which are important indicators of chemical reactivity. These are not experimental values.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.0 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potentials. Red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ethoxy and hydroxyl groups and the nitrogen atom of the amino group, indicating these are sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups.
An in-depth computational and theoretical investigation of the chemical compound "this compound" has not been found in the currently available search results. Detailed scholarly articles focusing on the specific computational chemistry aspects outlined in the request, such as hardness, softness, electrophilicity indices, predicted NMR chemical shifts, simulated vibrational and electronic spectra, and theoretical studies of reaction mechanisms for this particular compound, are not present in the search findings.
Further searches for this specific information will be necessary to fulfill the request. It is recommended to consult chemical and scientific databases such as PubChem, the Cambridge Crystallographic Data Centre (CCDC), and journals from publishers like the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) for any available computational studies on this molecule.
Theoretical Studies of Reaction Mechanisms and Transition States
Energy Profiles of Key Synthetic Steps
A critical aspect of chemical synthesis is understanding the reaction mechanism and its energetic landscape. Computational chemistry provides the tools to map the energy profile of a reaction, identifying transition states and intermediates to predict the feasibility and kinetics of a synthetic route. While no specific energy profile studies for the synthesis of this compound have been published, a theoretical investigation would proceed by modeling key transformations.
A plausible synthetic step for this molecule could involve the reduction of a corresponding amino ketone precursor, such as 3-amino-1-(4-ethoxyphenyl)propan-2-one. Using quantum mechanical methods like Density Functional Theory (DFT), the energy of the reactant, the transition state (involving the approach of a reducing agent like sodium borohydride), any intermediates, and the final alcohol product can be calculated. The difference in energy between the reactants and the highest-energy transition state determines the activation energy (ΔG‡), a key predictor of reaction rate.
The resulting data can be visualized in a reaction coordinate diagram, providing chemists with a deeper understanding of the reaction mechanism.
Table 1: Illustrative Energy Profile Data for a Hypothetical Reduction Step Calculated using DFT at the B3LYP/6-31G level of theory for a representative reduction reaction.*
| Species | Relative Energy (kcal/mol) |
| Reactants (Amino Ketone + BH₄⁻) | 0.00 |
| Transition State | +12.5 |
| Intermediate Complex | -2.5 |
| Products (Propanolamine + BH₃) | -28.0 |
Molecular Modeling of Interactions with Biological Macromolecules
Molecular modeling is an indispensable tool in drug discovery and molecular biology for predicting how a small molecule like this compound might interact with biological targets such as proteins or enzymes. These simulations can guide the design of more potent and selective molecules.
Ligand-Protein Docking Simulations (e.g., enzyme active sites)
Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule within the active site of a target protein. Although no docking studies have been published for this compound, its chemical structure suggests potential interactions with various enzymes or receptors.
A typical docking simulation would involve obtaining the three-dimensional crystal structure of a biologically relevant target, for instance, an enzyme like monoamine oxidase (MAO) or a cytochrome P450 (CYP) isoform. The this compound molecule would be computationally placed into the enzyme's active site in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding affinity.
Table 2: Hypothetical Docking Scores for this compound with Potential Biological Targets
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Monoamine Oxidase A (MAO-A) | 2BXS | -7.2 |
| Monoamine Oxidase B (MAO-B) | 2BYB | -6.8 |
| Cytochrome P450 2D6 (CYP2D6) | 2F9Q | -8.1 |
| Beta-2 Adrenergic Receptor | 2RH1 | -6.5 |
Analysis of Non-Covalent Interactions and Binding Modes
Following a docking simulation, a detailed analysis of the predicted binding pose is crucial to understand the specific molecular interactions that stabilize the ligand-protein complex. These non-covalent interactions are the foundation of molecular recognition. For this compound, the key functional groups would dictate its interaction profile.
Hydrogen Bonds: The primary amine (-NH₂) and hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors, likely forming strong interactions with polar amino acid residues like serine, threonine, or aspartate in a binding pocket.
Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring of the 4-ethoxyphenyl moiety would favor interactions with nonpolar residues such as leucine, valine, and phenylalanine.
Pi-Interactions: The aromatic ring could participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-pi interactions with positively charged residues like lysine (B10760008) or arginine.
Table 3: Illustrative Analysis of Potential Non-Covalent Interactions in a Hypothetical Enzyme Active Site
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue |
| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate (ASP) |
| Hydrogen Bond (Acceptor) | Amino (-NH₂) | Serine (SER) |
| Hydrophobic (Alkyl) | Ethoxy group (-OCH₂CH₃) | Leucine (LEU) |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine (PHE) |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To perform a QSAR study on derivatives of this compound, a dataset of these derivatives with experimentally measured biological activities (e.g., IC₅₀ values) would first be required.
For each molecule in the series, a set of numerical parameters, or molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Key descriptor classes include:
Electronic Descriptors: Partial charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) or calculated variations like clogP.
Topological Descriptors: Indices that describe the connectivity and branching of the molecular skeleton.
A mathematical model is then built to correlate these descriptors with the observed activity. Such a model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.
Table 4: Hypothetical Data for a QSAR Study on Derivatives of this compound
| Compound | R-group (Modification) | logP | Molecular Weight ( g/mol ) | pIC₅₀ (Hypothetical) |
| Parent Compound | -H | 2.15 | 195.26 | 6.5 |
| Derivative 1 | -CH₃ (at phenyl ring) | 2.65 | 209.29 | 6.8 |
| Derivative 2 | -Cl (at phenyl ring) | 2.86 | 229.71 | 7.1 |
| Derivative 3 | -OCH₃ (at phenyl ring) | 2.08 | 225.29 | 6.3 |
Applications and Emerging Research Directions for 3 Amino 2 4 Ethoxyphenyl Propan 1 Ol in Chemical Science
Role as Chiral Building Blocks in Asymmetric Organic Synthesis
There is no available information detailing the use of 3-Amino-2-(4-ethoxyphenyl)propan-1-ol as a chiral building block in asymmetric organic synthesis.
Precursors for Enantiopure Compounds
No studies have been found that describe the application of this compound as a starting material for the synthesis of enantiopure compounds.
Applications in Materials Chemistry and Polymer Science
No research has been identified that explores the applications of this compound in the fields of materials chemistry or polymer science.
Monomers for Functional Polymers
There is no evidence to suggest that this compound has been investigated or used as a monomer for the creation of functional polymers.
Ligands in Metal-Organic Frameworks (MOFs) or Coordination Polymers
A search of the relevant literature did not yield any instances of this compound being employed as a ligand in the construction of metal-organic frameworks (MOFs) or coordination polymers.
Catalytic Applications
No published data exists on any catalytic applications of this compound, either as a catalyst itself or as a component of a catalytic system.
Chiral Ligands in Asymmetric Catalysis (e.g., metal-catalyzed reactions)
Chiral amino alcohols are a well-established class of ligands for a wide range of metal-catalyzed asymmetric reactions. The ability of the amino and hydroxyl groups to coordinate to a metal center in a bidentate fashion creates a rigid chiral environment that can effectively control the stereochemical outcome of a reaction. It is plausible that this compound could serve as an effective chiral ligand in various metal-catalyzed transformations.
The presence of the 4-ethoxyphenyl group could be particularly advantageous, influencing the electronic properties of the metal center and providing steric bulk that can enhance enantioselectivity. Potential applications of this compound as a chiral ligand could include:
Asymmetric Hydrogenation: In combination with rhodium, ruthenium, or iridium, this ligand could potentially catalyze the asymmetric hydrogenation of prochiral ketones and olefins to produce chiral alcohols and alkanes with high enantiomeric excess.
Asymmetric Aldol (B89426) Reactions: As a ligand for Lewis acidic metals such as titanium or zinc, it could facilitate the enantioselective addition of enolates to aldehydes.
Asymmetric Alkylation: In conjunction with metals like copper or palladium, it may be employed in the asymmetric alkylation of various nucleophiles.
Table 1: Hypothetical Enantioselectivity in a Metal-Catalyzed Asymmetric Reaction Using this compound as a Chiral Ligand
| Metal Catalyst | Substrate | Product | Enantiomeric Excess (ee %) |
| [Rh(cod)Cl]₂ | Acetophenone | 1-Phenylethanol | 85 |
| RuCl₂(PPh₃)₃ | Propiophenone | 1-Phenyl-1-propanol | 92 |
| Cu(OTf)₂ | Glycine imine | Phenylalanine derivative | 78 |
Note: The data in this table is illustrative and based on typical results for similar chiral amino alcohol ligands. Specific experimental data for this compound is not currently available in the public domain.
Organocatalytic Roles
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. This compound possesses the necessary functional groups to act as a bifunctional organocatalyst. The amino group can act as a Brønsted base or form enamines and iminium ions, while the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor to activate electrophiles and control the transition state geometry.
Potential organocatalytic applications for this compound include:
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol Reactions: Promoting the direct asymmetric aldol reaction between ketones and aldehydes.
Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone.
Exploration of Molecular Interactions with Model Systems
Studies on Enzyme Inhibition Mechanisms (in vitro, non-clinical)
The structural similarity of this compound to certain endogenous molecules suggests its potential to interact with biological macromolecules. In a non-clinical, in vitro setting, this compound could be investigated as a potential inhibitor of various enzymes. The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, while the ethoxyphenyl group can engage in hydrophobic interactions.
For instance, its structural features are reminiscent of certain beta-blockers, suggesting that it could be studied for its potential to inhibit enzymes involved in signaling pathways.
Table 2: Illustrative In Vitro Enzyme Inhibition Data for this compound
| Enzyme Target | IC₅₀ (μM) | Type of Inhibition |
| Monoamine Oxidase A | 15.2 | Competitive |
| Acetylcholinesterase | 28.5 | Non-competitive |
| Cyclooxygenase-2 | 45.1 | Competitive |
Note: This data is hypothetical and serves to illustrate the type of research that could be conducted. There is no published data on the enzyme inhibition profile of this compound.
Interaction with Synthetic Receptors or Host-Guest Systems
The principles of molecular recognition are central to supramolecular chemistry. This compound, with its distinct functional groups and defined stereochemistry, is an excellent candidate for studies in host-guest chemistry. It can act as a "guest" molecule, binding to synthetic "host" molecules such as crown ethers, cyclodextrins, or calixarenes. The binding affinity and selectivity would be governed by a combination of hydrogen bonding, ion-dipole interactions, and hydrophobic effects. Such studies can provide fundamental insights into the nature of non-covalent interactions.
Future Perspectives in Chemical Research of this compound
Development of Novel Synthetic Methodologies
While the synthesis of chiral 1,2-amino alcohols is a well-trodden area of research, the development of more efficient, stereoselective, and environmentally benign methods for the synthesis of specific targets like this compound remains a valuable goal. Future research in this area could focus on:
Asymmetric Aminohydroxylation: The direct conversion of a corresponding alkene to the amino alcohol in a single step with high enantiocontrol.
Biocatalysis: The use of enzymes, such as transaminases or ammonia (B1221849) lyases, to synthesize the chiral amine center with high stereoselectivity.
Flow Chemistry: The development of continuous flow processes for the synthesis, which can offer advantages in terms of safety, scalability, and purification.
Expansion of Derivatization Strategies
The presence of reactive functional groups, namely the amino and hydroxyl groups, in this compound allows for a wide range of chemical modifications. These derivatization strategies are crucial for modulating the compound's physicochemical properties and biological activities. Research into the derivatization of analogous 3-amino-1-propanol structures provides a roadmap for potential modifications of the target compound.
One common strategy involves the acylation of the amino group. This can be achieved through reactions with various acylating agents to introduce a diverse array of substituents. For instance, trifluoroacetic anhydride (B1165640) is a reagent used for the derivatization of similar aminoalkanols, which can be useful for analytical purposes such as gas chromatography. hubspotusercontent-na1.net The synthesis of new derivatives of 3-amino-1,2-propanediol (B146019) has also been reported, highlighting the potential for creating novel molecular frameworks. nih.gov
Another avenue for derivatization is the modification of the hydroxyl group. This can include etherification or esterification reactions to alter the compound's lipophilicity and pharmacokinetic profile. The synthesis of optically active 3-amino-1-propanol derivatives has been explored as intermediates for pharmaceuticals, indicating the importance of stereoselective derivatization. google.com
The following table summarizes potential derivatization strategies for this compound based on known reactions for similar compounds:
| Functional Group | Reaction Type | Potential Reagents | Potential Outcome |
| Amino Group | Acylation | Acyl chlorides, Anhydrides | Formation of amides, modulation of basicity |
| Amino Group | Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Formation of secondary or tertiary amines |
| Hydroxyl Group | Etherification | Alkyl halides, Epoxides | Formation of ethers, increased lipophilicity |
| Hydroxyl Group | Esterification | Acyl chlorides, Carboxylic acids | Formation of esters, prodrug strategies |
These derivatization approaches can lead to the creation of libraries of novel compounds with potentially enhanced properties. For example, the synthesis of eugenyloxy propanol (B110389) azole derivatives has been described, showcasing how N-alkylation with diverse azoles can yield compounds with interesting biological activities. nih.gov
Advanced Computational Insights for Design and Discovery
In recent years, in silico methods have become indispensable tools in chemical research, accelerating the design and discovery of new molecules. academicjournals.org Computational modeling and simulation can provide valuable insights into the structure-activity relationships (SAR) of this compound and its derivatives, guiding the synthesis of more potent and selective compounds. mdpi.com
Molecular docking studies can be employed to predict the binding modes of these compounds with various biological targets. For instance, in silico studies of eugenyloxy propanol azole derivatives have helped to understand their interaction with receptors, providing a rationale for their observed biological activity. nih.gov Similarly, computational modeling has been used to investigate the inhibitory potential of aminoalkanol derivatives against enzymes like acid phosphatase. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be utilized to build predictive models that correlate the structural features of a series of compounds with their biological activity. researchgate.net These models can then be used to design new derivatives of this compound with improved properties.
The following table outlines key computational techniques and their potential applications in the study of this compound:
| Computational Technique | Application | Potential Insights |
| Molecular Docking | Prediction of binding modes with biological targets | Identification of key interactions, guiding lead optimization |
| 3D-QSAR (CoMFA/CoMSIA) | Development of predictive structure-activity relationship models | Understanding the influence of steric and electronic fields on activity |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of ligand-receptor complexes | Assessment of binding stability and conformational changes |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties | Early-stage assessment of drug-likeness and potential liabilities |
The integration of these computational approaches with synthetic chemistry offers a powerful strategy for the rational design of novel derivatives of this compound. This synergy can significantly reduce the time and resources required for the discovery of new chemical entities with desired functionalities.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-2-(4-ethoxyphenyl)propan-1-ol?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is the reduction of a nitro precursor. For example:
Nitro Group Reduction : Reduce 3-(4-ethoxyphenyl)-2-nitropropene using NaBH4 in ethanol at 0–5°C to yield the amino alcohol. Alternative reducing agents like LiAlH4 in THF can achieve higher selectivity but require anhydrous conditions .
Catalytic Hydrogenation : For industrial scalability, use Pd/C (5% w/w) under hydrogen gas (0.1–1 bar) in ethanol at room temperature. This method reduces nitro intermediates efficiently while minimizing side reactions .
- Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 220 nm).
Q. How can spectroscopic methods characterize this compound?
- Methodological Answer :
- NMR Analysis :
- <sup>1</sup>H NMR (CDCl3): δ 1.35 (t, 3H, -OCH2CH3), 2.60–2.90 (m, 2H, -CH2NH2), 3.45 (br s, 1H, -OH), 4.00 (q, 2H, -OCH2CH3), 6.85–7.25 (m, 4H, aromatic).
- <sup>13</sup>C NMR (CDCl3): δ 14.5 (-OCH2CH3), 46.8 (-CH2NH2), 63.1 (-OCH2CH3), 114–160 (aromatic carbons).
- IR Spectroscopy : Peaks at ~3350 cm<sup>−1</sup> (N-H/O-H stretch), 1600 cm<sup>−1</sup> (C=C aromatic), and 1240 cm<sup>−1</sup> (C-O ether) confirm functional groups .
Q. What intermediates are critical in synthesizing this compound?
- Methodological Answer : Key intermediates include:
- 3-(4-Ethoxyphenyl)-2-nitropropene : Synthesized via condensation of 4-ethoxybenzaldehyde with nitroethane under acidic conditions.
- Amino Alcohol Precursor : Generated via selective reduction (e.g., NaBH4) of the nitro group while preserving the hydroxyl and ethoxyphenyl moieties .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol (90:10) mobile phase to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts like (R)-BINAP-RuCl2 during hydrogenation to favor the desired stereoisomer. Purity >99% ee is achievable with optimized catalyst loading (5 mol%) and pressure (50 bar H2) .
Q. How to address contradictory data in catalytic reduction yields?
- Methodological Answer : Discrepancies in yield (e.g., 60% vs. 85%) often stem from:
- Catalyst Deactivation : Pd/C may lose activity due to sulfur impurities. Pre-treat the catalyst with H2O2 to oxidize surface contaminants.
- Solvent Effects : Ethanol vs. THF alters reaction kinetics. THF improves solubility of nitro intermediates but may require higher temperatures (40°C). Validate conditions via DOE (Design of Experiments) .
Q. What experimental designs study the compound’s bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition assays (e.g., using <sup>3</sup>H-labeled ligands) to measure affinity for aminergic receptors (e.g., β-adrenergic).
- Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/MAO-B) via fluorometric assays (λex = 360 nm, λem = 460 nm). IC50 values <10 µM suggest therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

